Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of 1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8)
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of 1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8)
Executive Overview
In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds dictate the success rate of hit-to-lead optimization. 1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8) represents a highly versatile pharmaceutical intermediate. Structurally, it combines an acetophenone core with a meta-substituted piperidine ring. This specific topological arrangement offers dual synthetic handles—an electrophilic carbonyl carbon and a basic, nucleophilic piperidine nitrogen—making it an exceptional building block for Central Nervous System (CNS) therapeutics and G-Protein Coupled Receptor (GPCR) modulators.
This technical guide dissects the physicochemical properties, the causality behind its synthetic methodologies, and the self-validating analytical frameworks required to utilize this compound effectively in advanced pharmaceutical pipelines.
Physicochemical Profiling & Pharmacokinetic Rationale
Understanding the intrinsic properties of CAS 39911-01-8 is critical before integrating it into a synthetic workflow. The data below illustrates why this scaffold is highly prized for CNS-targeted drug development.
| Parameter | Value | Pharmacokinetic / Synthetic Implication |
| IUPAC Name | 1-[3-(piperidin-1-yl)phenyl]ethan-1-one | Standardized nomenclature for structural identification. |
| CAS Number | 39911-01-8 | Primary identifier for regulatory and inventory tracking (1). |
| Molecular Formula | C13H17NO | Defines exact mass (203.28 g/mol ); highly optimal for Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.8 | Ideal lipophilicity for blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area | 20.3 Ų | Low TPSA ensures high membrane permeability for downstream derivatives. |
| Hydrogen Bond Donors | 0 | Absence of HBDs minimizes desolvation penalties during receptor binding. |
| Hydrogen Bond Acceptors | 2 | Carbonyl oxygen and piperidine nitrogen serve as key interaction points. |
| Purity Standard | ≥99.0% | Required threshold for downstream pharmaceutical synthesis (2). |
Strategic Synthesis: The Causality of Cross-Coupling
A common pitfall in the synthesis of meta-substituted anilines/piperidines is the attempt to use classic Nucleophilic Aromatic Substitution (SNAr). Causality: The acetyl group (-C(=O)CH3) is electron-withdrawing but meta-directing. Therefore, the meta-position of 3-bromoacetophenone is electronically deactivated and lacks the necessary stabilization of the Meisenheimer complex required for SNAr.
To overcome this, a Palladium-Catalyzed Buchwald-Hartwig Amination must be employed (). This method bypasses the electronic limitations of the ring by utilizing a transition-metal catalytic cycle (Oxidative Addition
Step-by-Step Methodology: Buchwald-Hartwig Amination
Reagents: 3-Bromoacetophenone (1.0 eq), Piperidine (1.2 eq), Pd(OAc)2 (0.05 eq), BINAP (0.07 eq), Cs2CO3 (1.5 eq), Anhydrous Toluene.
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Inert Atmosphere Preparation: In a flame-dried Schlenk flask under argon, charge Pd(OAc)2, BINAP, and Cs2CO3.
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Causality: An argon atmosphere is strictly required to prevent the oxidative deactivation of the highly sensitive Pd(0) active species generated in situ.
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Reagent Addition: Add anhydrous toluene, followed by 3-bromoacetophenone and piperidine via syringe.
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Causality: Toluene is selected for its high boiling point and non-polar nature, which stabilizes the transition state during the critical reductive elimination step.
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Reaction Execution: Heat the vigorously stirring mixture to 100°C for 12 hours.
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Causality: Elevated thermal energy is required to overcome the activation energy barrier of the oxidative addition of the deactivated meta-substituted aryl bromide to the Pd(0) center.
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Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad. Concentrate in vacuo.
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Causality: Celite effectively traps the insoluble inorganic base (Cs2CO3) and palladium black precipitants, preventing column fouling during downstream purification.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate CAS 39911-01-8.
Fig 1: Synthetic workflow for CAS 39911-01-8 via Buchwald-Hartwig cross-coupling.
Downstream Functionalization & Target Engagement
The value of CAS 39911-01-8 lies in its orthogonal reactivity. The acetyl group serves as a versatile synthetic handle for Aldol condensations (yielding bioactive chalcones) or reductive aminations (yielding advanced diamines).
Pharmacologically, the piperidine ring acts as a classic basic pharmacophore. In many GPCRs (such as 5-HT or Dopamine receptors), the basic nitrogen of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This allows it to form a critical, high-affinity salt bridge with a conserved aspartate residue (e.g., Asp3.32) deep within the transmembrane domain of the receptor, triggering intracellular signaling cascades.
Fig 2: Downstream target engagement and GPCR signaling modulation by CAS 39911-01-8 derivatives.
Self-Validating Analytical Matrix
To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. A simple yield calculation is insufficient; structural integrity and purity (≥99%) must be orthogonally verified.
Protocol: Reverse-Phase HPLC Validation
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Stationary Phase: C18 Column (4.6 x 150 mm, 5 µm).
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Mobile Phase: Gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile (0.1% Trifluoroacetic Acid).
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Causality for Mobile Phase Selection: The basic piperidine nitrogen will interact with residual, unendcapped silanols on the silica stationary phase, leading to severe peak tailing. The addition of 0.1% TFA acts as an ion-pairing agent, protonating the nitrogen and masking the silanols. This ensures sharp, Gaussian peaks, allowing for precise integration of the Area Under the Curve (AUC) to validate the ≥99% purity requirement.
Protocol: 1H-NMR Structural Confirmation (CDCl3, 400 MHz)
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Diagnostic Peaks:
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δ ~2.58 ppm (s, 3H): Confirms the presence of the intact methyl group of the acetyl moiety.
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δ ~3.15 - 3.25 ppm (m, 4H): Confirms the
-protons of the piperidine ring attached to the aromatic system. -
δ ~7.10 - 7.60 ppm (m, 4H): Confirms the meta-substitution pattern on the aromatic ring, validating that no unwanted regioisomerization occurred during the cross-coupling step.
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References
- LookChem. "1-(3-(Piperidin-1-yl)phenyl)ethanone CAS 39911-01-8 Basic Information." LookChem Database, 2026.
- BLDPharm. "Pharmaceutical Intermediates: 1-(3-(Piperidin-1-yl)phenyl)ethanone." BLDPharm Catalog, 2026.
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Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Chemical Reviews, 1998. URL:[Link]
